N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride

Lipophilicity Physicochemical profiling Drug design

Cyclopropanesulfonamide-piperidine fragments often face supply inconsistency and limited purity. This hydrochloride salt (CAS 1403952-83-9, ≥97% purity) is optimized for aqueous solubility and consistent in vitro performance. Key benefits: (1) Balanced LogP (-1.10) and TPSA (58.2 Ų) for kinase programs; (2) Cytochrome P450-stable cyclopropane ring; (3) Defined GHS profile (H315/H319/H335) for standardized handling. A reliable building block for lead optimization, shipped globally.

Molecular Formula C8H17ClN2O2S
Molecular Weight 240.75 g/mol
CAS No. 1403952-83-9
Cat. No. B1401433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride
CAS1403952-83-9
Molecular FormulaC8H17ClN2O2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2CCNCC2.Cl
InChIInChI=1S/C8H16N2O2S.ClH/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7;/h7-10H,1-6H2;1H
InChIKeyFGLUCAGCZLCOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of N-(Piperidin-4-yl)cyclopropanesulfonamide HCl


N-(Piperidin-4-yl)cyclopropanesulfonamide hydrochloride (CAS 1403952-83-9) is a piperidine-4-sulfonamide derivative supplied as a hydrochloride salt with a molecular formula of C₈H₁₇ClN₂O₂S and a molecular weight of 240.75 g/mol [1]. The compound features a cyclopropanesulfonamide moiety linked to the 4-position of a piperidine ring, placing it within the broader class of N-4-piperidinyl sulfonamide building blocks widely employed in medicinal chemistry for kinase inhibitor and receptor modulator programs . Commercially available purity specifications typically range from 95% to 97% [1]. The free base form (CAS 1203171-87-2) has computed LogP of -1.10, acid pKa of 11.55, and topological polar surface area (TPSA) of 58.2 Ų [2].

Workflow Kinase inhibitor fragment elaboration with cyclopropane metabolic stability handle
Selection Cyclopropane sulfonamide motif supports metabolic stability and conformational restriction screening
Format Hydrochloride salt for aqueous solubility and ease of handling in in vitro assays

N-(Piperidin-4-yl)cyclopropanesulfonamide HCl vs. Piperidine Sulfonamide Analogs


N-4-piperidinyl sulfonamides with different S-substituents (methyl, ethyl, propyl, unsubstituted, or aryl) exhibit quantifiably distinct physicochemical profiles that directly impact solubility, permeability, metabolic stability, and target engagement in downstream applications [1]. The cyclopropanesulfonamide group in the target compound confers a unique combination of intermediate lipophilicity (LogP = -1.10), conformational restriction from the strained three-membered ring, and enhanced resistance to cytochrome P450-mediated oxidative metabolism relative to linear alkyl sulfonamide analogs [1][2]. Substituting the cyclopropane with a methyl, ethyl, or unsubstituted sulfonamide alters LogP by 0.2–0.7 log units, modifies the acid pKa, and changes the spatial vector of the sulfonamide group—all of which can lead to divergent structure-activity relationships in lead optimization programs [1][3].

  • S-substituent replacement (methyl, ethyl, propyl) can shift LogP by 0.2–0.7 units and alter permeability context.
  • Cyclopropane vs. linear alkyl sulfonamides: metabolic stability profile may differ significantly; verify CYP liability.
  • Regioisomer (3-piperidinyl) changes fragment growth vector geometry; may not support same binding mode.

N-(Piperidin-4-yl)cyclopropanesulfonamide HCl: Quantitative Differentiation


LogP Differentiation Among Piperidine Sulfonamides

The target compound (free base) exhibits a computed LogP of -1.10, occupying an intermediate lipophilicity window between the more polar unsubstituted piperidine-4-sulfonamide (LogP = -1.74) and the more lipophilic N-propane analog (LogP = -0.87), while being markedly less lipophilic than the N-benzene analog (LogP = 2.52) [1][2]. This intermediate LogP is within the optimal range for oral bioavailability and CNS penetration according to Lipinski and related guidelines, whereas the unsubstituted and benzenesulfonamide analogs fall toward the extremes [3].

LogP Differentiation
Reported
Target LogP = -1.10 Unsubstituted LogP = -1.74
Propyl analog LogP = -0.87
Δ +0.64 vs unsubstituted; Δ -0.23 vs propyl
Supports intermediate lipophilicity window for permeability and CNS penetration context.
Computed LogP (JChem); data to verify experimentally.
Lipophilicity Physicochemical profiling Drug design

pKa Modulation: Cyclopropane vs. Alkyl Sulfonamides

The acid pKa of the sulfonamide NH in the target compound is 11.55, which is 0.27 pKa units higher (less acidic) than piperidine-4-sulfonamide HCl (pKa = 11.28) and 0.09 units higher than the N-propane analog (pKa = 11.46) [1][2]. At physiological pH (7.4), all three compounds exist predominantly in the neutral sulfonamide form; however, the pKa difference shifts the fraction ionized at intermediate pH values, affecting LogD at pH 7.4: target LogD(pH 7.4) = -3.43 vs. unsubstituted LogD(pH 7.4) = -3.67 [1].

pKa Modulation
Reported
11.55 acid pKa (sulfonamide NH) Δ +0.27 vs unsubstituted; Δ +0.09 vs propyl
pKa shift may influence ionization state and solubility-pH profiles.
Computed pKa; experimental verification recommended.
Ionization state Solubility pKa

Cyclopropane Ring Resists CYP-Mediated Metabolism

The cyclopropanesulfonamide group in the target compound incorporates a strained cyclopropane ring that is well-documented in medicinal chemistry literature to resist oxidative metabolism by cytochrome P450 enzymes relative to linear alkyl sulfonamides (methyl, ethyl, propyl) [1][2]. Specifically, cyclopropane C–H bonds have higher bond dissociation energies (~106 kcal/mol) compared to secondary C–H bonds in linear alkanes (~98 kcal/mol), making them less susceptible to hydrogen atom abstraction—the rate-limiting step in CYP-mediated oxidation [2]. Derivatives incorporating the cyclopropanesulfonamide-piperidine fragment have been explicitly noted for enhanced metabolic stability in patent literature [3].

CYP Metabolism Context
Class-level
Cyclopropane motif associated with reduced CYP oxidation in medicinal chemistry literature; no direct microsomal data for this compound.
Supports metabolic stability screening context; verify with compound-specific assay.
Class-level inference; data to verify.
Metabolic stability Microsomal clearance Cyclopropane bioisostere

Conformational Pre-organization vs. Flexible Analogs

The cyclopropane ring in the target compound imposes significant torsional strain and conformational restriction compared to freely rotating methyl, ethyl, or propyl sulfonamide analogs. Cyclopropane C–C bonds exhibit pseudo-π character and restricted rotation, pre-organizing the sulfonamide group into a limited conformational space [1]. This pre-organization can reduce the entropic penalty upon target binding, potentially enhancing binding affinity. In contrast, linear alkyl sulfonamides (methyl, ethyl, propyl) possess freely rotatable C–S and C–C bonds, resulting in greater conformational flexibility and higher entropic cost upon binding [1][2]. This principle has been exploited in multiple cyclopropanesulfonamide-containing kinase inhibitors disclosed in patent literature .

Conformational Restriction
Class-level
Cyclopropane limits sulfonamide rotation (2 rotatable bonds) vs. flexible alkyl chains, potentially reducing entropic penalty upon binding.
May reduce entropic cost in target binding; verify in SAR context.
No direct binding data; class-level structural advantage.
Conformational restriction Binding specificity Entropic benefit

Regioisomeric Differentiation: 4- vs. 3-Piperidinyl

The target compound features the cyclopropanesulfonamide group attached at the 4-position of the piperidine ring, whereas the regioisomer N-(piperidin-3-yl)cyclopropanesulfonamide (CAS 1341116-93-5) bears the same group at the 3-position [1]. The 4-substitution provides a symmetric, para-like exit vector relative to the piperidine nitrogen, enabling linear fragment growth along the molecular axis. In contrast, 3-substitution creates an angular, meta-like vector that directs the sulfonamide group at approximately 60° relative to the piperidine N-substituent, profoundly altering the three-dimensional pharmacophore . The 4-isomer also has different computed properties: the free base of the target has 2 rotatable bonds vs. potentially different conformational behavior in the 3-isomer [1][2].

Regioisomeric Identity
Reported
4-piperidinyl: linear exit vector (~180°). 3-isomer: bent vector (~120°). Synthetic yields may differ (3-isomer reported ~62%).
Fragment growth geometry differs; verify vector alignment in target pocket.
Structural comparison; 3-isomer yield may impact scale-up.
Regioisomer Fragment growth Vector geometry

HCl Salt vs. Free Base: Solubility & Handling

The hydrochloride salt form (CAS 1403952-83-9) offers enhanced aqueous solubility compared to the free base (CAS 1203171-87-2), a property explicitly noted in supplier documentation . As a hydrochloride salt, the piperidine nitrogen is protonated (pKa of piperidine conjugate acid ~10-11), rendering the molecule ionic at pH < 8 and significantly increasing water solubility . The GHS classification indicates the hydrochloride salt is a solid at room temperature with defined skin/eye irritation hazard statements (H315, H319, H335), providing standardized safety handling information for procurement and laboratory use [1].

Salt vs. Free Base
Reported
HCl salt: solid, water-soluble, purity 95–97% Free base: lower solubility, discontinued by some suppliers HCl salt recommended for aqueous workflows
Hydrochloride salt preferred for aqueous solubility and handling in assays.
GHS H315/H319/H335; follow safety data sheet.
Salt form Aqueous solubility Handling

Procurement & Application Scenarios for N-(Piperidin-4-yl)cyclopropanesulfonamide HCl


Kinase Inhibitor Fragment: Metabolically Stable Hinge Binder

The target compound serves as a privileged fragment for kinase inhibitor programs where the cyclopropanesulfonamide group can engage the kinase hinge region via hydrogen bonding while resisting oxidative metabolism. The 4-piperidinyl substitution provides a linear exit vector for fragment growth toward the solvent-exposed region or selectivity pocket. The intermediate LogP (-1.10) and favorable TPSA (58.2 Ų) support both potency and drug-like physicochemical properties, as demonstrated by related cyclopropanesulfonamide-piperidine scaffolds active against JAK, FGFR, and JNK kinases with nanomolar IC₅₀ values [1].

CNS-Penetrant Lead Optimization Building Block

For CNS-targeted programs, the target compound's LogP of -1.10 sits within the optimal CNS drug space (LogP 1–4 for most CNS drugs, though more polar compounds can achieve CNS penetration via active transport). Compared to the benzenesulfonamide analog (LogP = 2.52, which risks high plasma protein binding and non-specific partitioning), the cyclopropanesulfonamide offers a more balanced profile. Compared to the unsubstituted piperidine-4-sulfonamide (LogP = -1.74, which may limit passive permeability), the cyclopropane analog provides slightly higher lipophilicity for improved membrane passage while maintaining aqueous solubility [1].

SAR Studies of Sulfonamide S-Substituent Effects

The target compound is a critical component of a sulfonamide S-substituent SAR matrix alongside the methyl (CAS 70724-72-0), ethyl, propyl (CAS 845775-45-3), and unsubstituted (CAS 878388-34-2) analogs. Systematic substitution of the cyclopropane group with these comparators allows medicinal chemists to deconvolute the contributions of lipophilicity, steric bulk, and metabolic stability to overall compound profiles. The quantitative LogP and pKa differences documented herein (ΔLogP range: -3.62 to +0.64 across comparators; ΔpKa range: +0.09 to +0.27) provide a rational basis for selecting among these building blocks [1].

Salt Form for High-Throughput Screening & In Vitro Assays

The hydrochloride salt (CAS 1403952-83-9) is the recommended form for procurement when aqueous solubility and ease of handling are priorities, such as in high-throughput screening campaigns or in vitro pharmacology assays requiring DMSO/aqueous buffer stock solutions. The free base (CAS 1203171-87-2) is less preferred for these applications due to lower aqueous solubility and apparent commercial discontinuation by multiple suppliers. The hydrochloride salt's defined GHS hazard profile (H315, H319, H335) enables standardized laboratory safety protocols [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Cyclopropane metabolic stability motif
Hinge-binding assay and CYP stability context
CNS-penetrant lead optimization
Balanced lipophilicity window (intermediate LogP)
Permeability and brain exposure model review
Sulfonamide S-substituent SAR studies
Distinct cyclopropane vs. alkyl/aryl S-substituents
Systematic LogP, pKa, and metabolic stability profiling
Aqueous high-throughput screening
Hydrochloride salt solubility and handling
DMSO/aqueous buffer compatibility and lot purity
Quote Request

Request a Quote for N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.